molecular formula C7H12O2 B3056201 Prop-1-en-2-yl butanoate CAS No. 69638-92-2

Prop-1-en-2-yl butanoate

Cat. No.: B3056201
CAS No.: 69638-92-2
M. Wt: 128.17 g/mol
InChI Key: PDBWEHKCAUAROT-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl butanoate is an ester compound with the molecular formula C₇H₁₂O₂. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This compound is no exception, and it is commonly found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-2-yl butanoate can be synthesized through the esterification reaction between butanoic acid and prop-1-en-2-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butanoic acid and prop-1-en-2-ol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanoic acid and prop-1-en-2-ol.

    Oxidation: Butanoic acid and propanal.

    Reduction: Prop-1-en-2-ol and butanol.

Scientific Research Applications

Prop-1-en-2-yl butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural product synthesis and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of prop-1-en-2-yl butanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of butanoic acid and prop-1-en-2-ol. These products can further participate in metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Prop-1-en-2-yl butanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in flavorings.

    Methyl butanoate: Known for its fruity odor and used in perfumes and flavorings.

    Isopropyl butanoate: Used in fragrances and as a solvent.

Uniqueness

This compound is unique due to its specific combination of butanoic acid and prop-1-en-2-ol, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it valuable in various applications.

Properties

IUPAC Name

prop-1-en-2-yl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h2,4-5H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBWEHKCAUAROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543704
Record name Prop-1-en-2-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69638-92-2
Record name Prop-1-en-2-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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